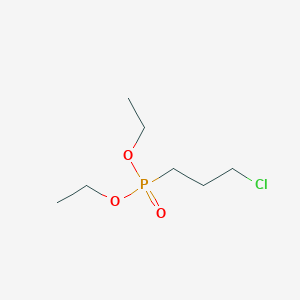
1-Chloro-3-diethoxyphosphoryl-propane
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1-Chloro-3-diethoxyphosphoryl-propane consists of a three-carbon backbone with a chlorine atom attached to the first carbon and a diethoxyphosphoryl group attached to the third carbon.Mecanismo De Acción
Target of Action
The primary target of 1-Chloro-3-diethoxyphosphoryl-propane is likely to be organic compounds containing carbon-hydrogen bonds, particularly at the benzylic position . The benzylic position refers to a carbon atom that is directly attached to a benzene ring or other aromatic system .
Mode of Action
this compound may undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, replaces a leaving group in a larger molecule . The compound can act as an electrophile, accepting the electron pair from the nucleophile . This results in the formation of a new bond and the release of the leaving group .
Biochemical Pathways
It’s plausible that the compound could participate in reactions involving phosphorus ylides, also known as wittig reactions . These reactions result in the formation of alkenes, which are key components in various biochemical pathways .
Pharmacokinetics
Given its molecular structure, it’s reasonable to assume that it could be absorbed through the skin or respiratory tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Its potential to participate in nucleophilic substitution reactions and wittig reactions suggests that it could contribute to the synthesis of various organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of this compound. For instance, the rate of nucleophilic substitution reactions can be influenced by temperature and the nature of the solvent .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Chloro-3-diethoxyphosphoryl-propane in laboratory experiments is its specificity and selectivity for phospholipase D. This allows researchers to study the effects of phospholipid metabolism in a highly controlled manner. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental systems.
Direcciones Futuras
There are a number of potential future directions for research involving 1-Chloro-3-diethoxyphosphoryl-propane. One area of interest is the development of new therapeutic agents based on the inhibition of phospholipase D. This compound and related compounds could be used as starting points for the development of more potent and selective inhibitors. Another area of interest is the study of the role of phospholipids in disease states, such as cancer and neurodegenerative disorders. This compound could be used as a tool to investigate the underlying mechanisms of these diseases and to identify new therapeutic targets.
Aplicaciones Científicas De Investigación
1-Chloro-3-diethoxyphosphoryl-propane has been used extensively in scientific research as a tool to study the biochemical and physiological effects of phospholipid metabolism. It has been shown to inhibit the activity of phospholipase D, an enzyme that plays a key role in the regulation of cellular signaling pathways. This compound has also been used to investigate the role of phospholipids in membrane trafficking and vesicle formation.
Propiedades
IUPAC Name |
1-chloro-3-diethoxyphosphorylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16ClO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLSVVVQJFTZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B3254090.png)


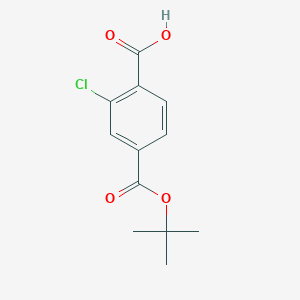
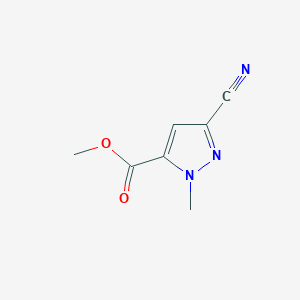
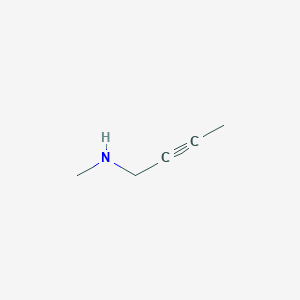

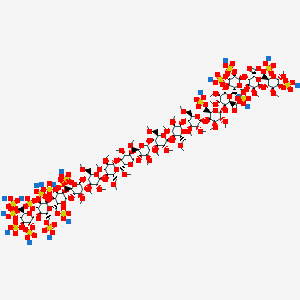
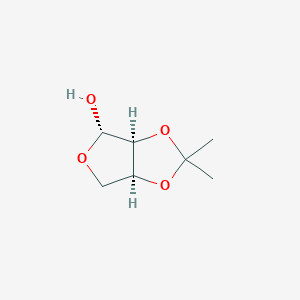
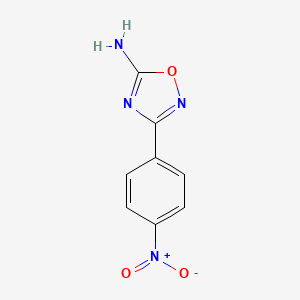

![2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride](/img/structure/B3254175.png)